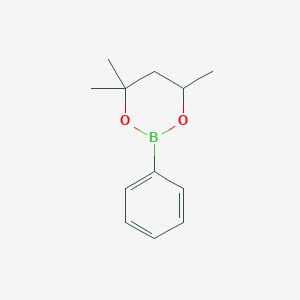

4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane is a compound that belongs to the class of 1,3,2-dioxaborinanes, which are heterocyclic boron-containing compounds. These compounds have garnered interest due to their utility in organic synthesis, particularly in the formation of complex molecules through various coupling reactions. The presence of the phenyl group and the trimethylated structure on the dioxaborinane ring can influence the reactivity and stability of the compound, making it a potentially valuable reagent in synthetic chemistry.

Synthesis Analysis

The synthesis of related 1,3,2-dioxaborinanes has been demonstrated through various methods. For instance, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane has been used as a two-carbon alkenyl building block in the stereoselective synthesis of 1,6-diphenyl-1,3,5-hexatrienes, employing Heck, Suzuki-Miyaura, and iododeboronation reactions . This indicates that similar synthetic strategies could be applied to the synthesis of 4,4,6-trimethyl-2-phenyl-1,3,2-dioxaborinane, utilizing its vinyl counterpart as a precursor.

Molecular Structure Analysis

The molecular structure of 1,3,2-dioxaborinanes has been studied using X-ray crystallography, revealing a nearly planar heterocyclic ring in some cases . This planarity suggests a degree of delocalization of the formal positive charge within the heterocyclic ring, which could be a factor in the reactivity and stability of the compound. The spatial structure of related compounds, such as stereoisomers of 5-phenyl-5-oxo-2,4,6-trimethyl-1,3,5-dioxaphosphorinane, has also been investigated, showing different orientations of substituents that affect the compound's properties .

Chemical Reactions Analysis

The reactivity of 1,3,2-dioxaborinanes in chemical reactions is quite versatile. For example, 2-ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to undergo catalytic hydrogenation and Diels-Alder reactions . Additionally, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane has been reported to be an efficient building block for vinylboronate Heck and Suzuki-Miyaura coupling reactions . These findings suggest that 4,4,6-trimethyl-2-phenyl-1,3,2-dioxaborinane could also participate in similar reactions, potentially serving as a precursor or intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,2-dioxaborinanes are influenced by their molecular structure. Spectroscopic studies have revealed anomalies in the series, with intramolecular charge transfer processes characterized in the excited state . The stability of these compounds can vary, with some showing unusual hydrolytic stability . The reactivity towards hydrolysis and other reactions can be affected by the substituents on the dioxaborinane ring, as seen in qualitative hydrolysis studies of 2-ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane . Conformational analysis of individual stereoisomers of related compounds has provided insights into the steric orientation of substituents and their impact on the compound's properties .

Applications De Recherche Scientifique

Superior Building Blocks in Coupling Reactions

"4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane" has been identified as a superior reagent compared to traditional vinylboronate esters due to its enhanced stability and reactivity. This compound shows improved selectivity for Heck versus Suzuki coupling with aryl iodides and bromides, facilitating easier preparation and storage. Such attributes make it a valuable two-carbon building block for vinylboronate Heck couplings, highlighting its potential in synthesizing complex organic molecules (Lightfoot et al., 2003).

Synthesis and Derivative Formation

The synthesis and characterization of "2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane" have been explored, with studies indicating its lesser reactivity compared to dimethyl acetyleneboronate. This compound's derivatives, such as catalytic hydrogenation products and Diels-Alder adducts, underscore its versatility in organic synthesis (Woods & Strong, 1967).

Enhanced Borylation Techniques

Research has demonstrated that "4,4,6-Trimethyl-1,3,2-dioxaborinane" serves as a stable and cost-effective reagent for borylation, partnering effectively with Buchwald's palladium catalyst to produce boronic esters from reactive aryl halides. This method offers a simple and fast approach to borylation, yielding stable, easily purified products, which is significant for the synthesis of various boronic esters (PraveenGanesh et al., 2010).

Palladium-Catalyzed Borylation

The palladium-catalyzed borylation of aryl iodides using "4,4,6-Trimethyl-1,3,2-dioxaborinane" illustrates the compound's adaptability to mild reaction conditions, allowing for a wide range of functional groups to be tolerated. This process efficiently produces boronic esters, which can be further used in the synthesis of biaryls, demonstrating the reagent's practicality in complex organic syntheses (Murata et al., 2007).

Conformational and Reactivity Studies

Studies on the conformational analysis and reactivity of "4,4,6-Trimethyl-1,3,2-dioxaborinane" derivatives have provided insights into their structural dynamics and chemical behavior. These investigations help in understanding the underlying mechanisms of their reactions and potential applications in creating novel compounds with desired properties (Kuznetsov, 2011).

Safety And Hazards

Propriétés

IUPAC Name |

4,4,6-trimethyl-2-phenyl-1,3,2-dioxaborinane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO2/c1-10-9-12(2,3)15-13(14-10)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHVGJPLXHEIAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(CC(O1)(C)C)C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60550657 |

Source

|

| Record name | 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane | |

CAS RN |

15961-35-0 |

Source

|

| Record name | 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)